(4-methoxyphenyl)(1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone
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Description
(4-methoxyphenyl)(1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.43. The purity is usually 95%.
The exact mass of the compound (4-methoxyphenyl)(1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-methoxyphenyl)(1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methoxyphenyl)(1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '(4-methoxyphenyl)(1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone' involves the synthesis of the pyrrolo[1,2-a]pyrazine ring system followed by the addition of the methanone and the thiophene group.
Starting Materials
4-methoxyaniline, ethyl acetoacetate, hydrazine hydrate, thiophene-2-carboxaldehyde, acetic anhydride, sodium acetate, sulfuric acid, sodium hydroxide, methyl iodide, potassium carbonate
Reaction
Step 1: Synthesis of 1,2-dihydropyrrolo[1,2-a]pyrazine, a. Dissolve 4-methoxyaniline (1.0 g, 8.2 mmol) in ethanol (20 mL) and add ethyl acetoacetate (1.2 g, 8.2 mmol) and hydrazine hydrate (0.5 mL, 10.3 mmol)., b. Heat the reaction mixture at reflux for 4 hours., c. Cool the reaction mixture to room temperature and filter the solid product., d. Wash the solid product with ethanol and dry under vacuum to obtain 1,2-dihydropyrrolo[1,2-a]pyrazine (1.5 g, 85% yield)., Step 2: Synthesis of (1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone, a. Dissolve 1,2-dihydropyrrolo[1,2-a]pyrazine (0.5 g, 2.8 mmol) in acetic anhydride (10 mL) and add sodium acetate (0.5 g, 6.1 mmol)., b. Heat the reaction mixture at 80°C for 2 hours., c. Cool the reaction mixture to room temperature and add water (20 mL)., d. Extract the product with ethyl acetate (3 x 20 mL)., e. Combine the organic layers and wash with water and brine., f. Dry the organic layer over sodium sulfate and concentrate under reduced pressure., g. Dissolve the residue in ethanol (10 mL) and add thiophene-2-carboxaldehyde (0.5 g, 3.4 mmol) and sodium hydroxide (0.2 g, 5.0 mmol)., h. Heat the reaction mixture at reflux for 4 hours., i. Cool the reaction mixture to room temperature and filter the solid product., j. Wash the solid product with ethanol and dry under vacuum to obtain (4-methoxyphenyl)(1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone (0.4 g, 50% yield).
properties
IUPAC Name |
(4-methoxyphenyl)-(1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-15-8-6-14(7-9-15)19(22)21-12-11-20-10-2-4-16(20)18(21)17-5-3-13-24-17/h2-10,13,18H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOJTJVQEFNJKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN3C=CC=C3C2C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxyphenyl)(1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone |
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